Furoyl-leucine

Description

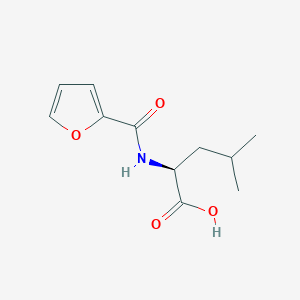

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

(2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

LXBURZIESWDWIV-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CO1 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1 |

Origin of Product |

United States |

What is the chemical structure of Furoyl-leucine?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoyl-leucine, systematically known as (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid, is a unique N-acyl amino acid. It is structurally characterized by the covalent linkage of a furoyl group, derived from 2-furoic acid, to the amino group of L-leucine via an amide bond.[1] This molecule merges the distinct properties of a heterocyclic aromatic moiety with those of an essential branched-chain amino acid, suggesting a potential for unique biological activities. While direct and extensive research on Furoyl-leucine is limited, this guide provides an in-depth look at its chemical structure, a detailed synthesis protocol, and explores its potential biological significance by examining the well-documented roles of its constituent components.

Chemical Structure and Physicochemical Properties

Furoyl-leucine is an organic molecule with the chemical formula C₁₁H₁₅NO₄.[1] Its structure is defined by the amide bond between the carboxyl group of 2-furoic acid and the amino group of L-leucine.

Key Structural Identifiers:

-

IUPAC Name: (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid[1]

-

Molecular Formula: C₁₁H₁₅NO₄[1]

-

Canonical SMILES: CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1

-

InChI Key: LXBURZIESWDWIV-QMMMGPOBSA-N[1]

Physicochemical Data

A summary of the key physicochemical properties of Furoyl-leucine is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 225.24 g/mol | PubChem[1] |

| Molecular Formula | C₁₁H₁₅NO₄ | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 225.10010796 Da | PubChem[1] |

| Topological Polar Surface Area | 79.5 Ų | PubChem[1] |

Synthesis of Furoyl-leucine

The synthesis of Furoyl-leucine is achieved through a standard amide coupling reaction between 2-furoic acid and L-leucine. This process typically involves the activation of the carboxylic acid group of 2-furoic acid to facilitate nucleophilic attack by the amino group of L-leucine.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol outlines a common and effective method for the synthesis of Furoyl-leucine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

2-Furoic acid

-

L-Leucine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 2-furoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature until all solids are dissolved.

-

Activation: Add EDC (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

-

Addition of Amino Acid: In a separate flask, dissolve L-leucine (1.1 eq) in anhydrous DMF with DIPEA (2.5 eq) to act as a base. Add this solution dropwise to the activated 2-furoic acid mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Furoyl-leucine.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Furoyl-leucine.

Potential Biological Activity and Signaling Pathways

While there is a lack of direct experimental data on the biological effects of Furoyl-leucine, its structure suggests potential interactions with biological systems based on the known activities of the furoyl moiety and L-leucine.

The Furoyl Moiety

The furoyl group is a structural component found in numerous biologically active compounds. Its presence can influence a molecule's physicochemical properties, such as its ability to interact with biological targets. Research on various furoyl-containing compounds has indicated potential therapeutic applications, including anticancer and insecticidal properties.

The Role of L-Leucine in mTOR Signaling

L-leucine is an essential branched-chain amino acid renowned for its role in regulating protein metabolism. It is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[2][3][4][5]

The mTOR Signaling Pathway:

The activation of mTOR, specifically mTOR Complex 1 (mTORC1), by leucine is a critical step in initiating protein synthesis.[4] This pathway integrates signals from nutrients (like amino acids), growth factors, and cellular energy status. Leucine's presence signals nutrient availability, leading to the activation of mTORC1.[4] Once activated, mTORC1 phosphorylates several downstream targets, including:

-

p70S6 Kinase (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.[2]

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of translation.[2]

The combined effect is a significant upregulation of protein synthesis, which is crucial for muscle growth and maintenance.[2]

Given that Furoyl-leucine retains the core structure of leucine, it is plausible that it could modulate the mTOR signaling pathway. The furoyl group may influence its transport into cells, its interaction with cellular targets, or its metabolic stability, potentially leading to a modified or prolonged effect on mTOR signaling compared to free leucine. However, this remains a hypothesis that requires experimental validation.

mTOR Signaling Pathway Diagram

Caption: The mTOR signaling pathway activated by leucine.

Conclusion

Furoyl-leucine is a fascinating hybrid molecule with a well-defined chemical structure that can be synthesized through standard organic chemistry techniques. While direct biological data is currently unavailable, the known roles of its constituent parts—the bioactive furoyl group and the mTOR-activating L-leucine—provide a strong rationale for its investigation as a potential modulator of cellular processes, particularly protein synthesis and cell growth. Further research is warranted to elucidate the specific biological activities of Furoyl-leucine and to determine if the furoyl modification imparts novel therapeutic properties.

References

- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - N-acyl-alpha amino acids and derivatives (Compound classification) [exposome-explorer.iarc.fr]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Furoyl-leucine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological significance of Furoyl-leucine, an N-acyl derivative of the essential amino acid leucine. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and analysis of novel amino acid derivatives.

Introduction

Furoyl-leucine is a derivative of the branched-chain amino acid L-leucine, where the amino group is acylated with a furoyl group derived from 2-furoic acid. While leucine itself is well-known for its crucial role in protein synthesis and as a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, the introduction of a furoyl moiety may alter its physicochemical properties and biological activity. N-acyl amino acids as a class are gaining increasing interest due to their diverse biological roles. This guide details the chemical synthesis and analytical characterization of Furoyl-leucine, providing a foundation for further investigation into its pharmacological potential.

Synthesis of Furoyl-leucine

The synthesis of Furoyl-leucine is achieved through the formation of an amide bond between the carboxylic acid of 2-furoic acid and the primary amine of L-leucine. This can be accomplished via several standard peptide coupling methods. Two common and effective protocols are presented below.

Experimental Protocol 1: Acyl Chloride Method

This method involves the conversion of 2-furoic acid to its more reactive acyl chloride derivative, which then readily reacts with L-leucine.

Materials:

-

L-Leucine

-

2-Furoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Aqueous hydrochloric acid (HCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Activation of 2-Furoic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-furoyl chloride.

-

Coupling Reaction: In a separate flask, dissolve L-leucine (1.0 eq) in an aqueous solution of sodium bicarbonate (2.0 eq) or another suitable base to deprotonate the amino group. Cool the solution to 0 °C. To this, add a solution of the freshly prepared 2-furoyl chloride in a minimal amount of an organic solvent (e.g., DCM or THF) dropwise, while vigorously stirring.

-

Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the product. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude Furoyl-leucine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocol 2: Carbodiimide Coupling Method

This protocol utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation directly from the carboxylic acid and amine.

Materials:

-

L-Leucine

-

2-Furoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS) (optional, to suppress side reactions)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Aqueous citric acid solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation and Coupling: In a round-bottom flask, dissolve 2-furoic acid (1.0 eq) and NHS (1.1 eq, if used) in anhydrous DCM or DMF. Cool the solution to 0 °C and add DCC (1.1 eq). Stir the mixture for 15-30 minutes at 0 °C. To this, add a solution of L-leucine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Filter off the DCU precipitate and wash it with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 10% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization as described in Protocol 1.

Characterization of Furoyl-leucine

Thorough characterization is essential to confirm the identity and purity of the synthesized Furoyl-leucine. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Furoyl-leucine.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified Furoyl-leucine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer with a minimum field strength of 300 MHz.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of both the furoyl and leucine moieties and their connectivity.

Expected Spectral Data:

| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |

| Leucine-α-CH | 4.5 - 4.8 (m) | 52 - 54 |

| Leucine-β-CH₂ | 1.6 - 1.8 (m) | 40 - 42 |

| Leucine-γ-CH | 1.5 - 1.7 (m) | 24 - 26 |

| Leucine-δ-CH₃ | 0.9 - 1.0 (d) | 21 - 23 |

| Furan-3-H | 6.4 - 6.6 (dd) | 111 - 113 |

| Furan-4-H | 7.0 - 7.2 (dd) | 115 - 117 |

| Furan-5-H | 7.5 - 7.7 (dd) | 144 - 146 |

| Amide-NH | 7.5 - 8.5 (d) | - |

| Carboxyl-COOH | 10 - 12 (br s) | 174 - 177 |

| Furoyl-C=O | - | 158 - 162 |

| Furan-2-C | - | 147 - 149 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Furoyl-leucine, further confirming its identity.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of Furoyl-leucine in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive or negative ion mode. Obtain a full scan mass spectrum to determine the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): Perform tandem mass spectrometry on the molecular ion to obtain fragmentation data, which can provide structural information.

Expected Data:

-

Molecular Formula: C₁₁H₁₅NO₄

-

Monoisotopic Mass: 225.1001 g/mol

-

Expected [M+H]⁺: m/z 226.1074

-

Expected [M-H]⁻: m/z 224.0928

-

Key Fragmentation Ions: Fragmentation is expected to occur at the amide bond, leading to ions corresponding to the furoyl cation (m/z 95.01) and the leucine fragment.

Physical and chemical properties of N-(2-furoyl)-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-furoyl)-L-leucine is a derivative of the essential amino acid L-leucine, where the amino group is acylated with a 2-furoyl group. This modification can alter the parent molecule's physical, chemical, and biological properties, making it a compound of interest for various scientific applications. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities.

Physical and Chemical Properties

While specific experimentally determined physical properties for N-(2-furoyl)-L-leucine are not widely available in the literature, a combination of computed data and experimental values for related compounds can provide valuable insights.

Table 1: Physical and Chemical Properties of N-(2-furoyl)-L-leucine and Related Compounds

| Property | N-(2-furoyl)-L-leucine (Computed) | L-Leucine (Experimental) | N-(2-furoyl)glycine (Experimental) |

| Molecular Formula | C₁₁H₁₅NO₄[1] | C₆H₁₃NO₂[2] | C₇H₇NO₄[3] |

| Molecular Weight | 225.24 g/mol [1] | 131.17 g/mol [2] | 169.13 g/mol [3] |

| Melting Point | Not available | 293 °C (decomposes)[2] | 163 - 165 °C[3] |

| Boiling Point | Not available | Sublimes at 145-148 °C[2] | Not available |

| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. | Soluble in water (24.26 g/L at 25 °C), dilute acids, and bases.[2][4] Sparingly soluble in ethanol.[2] | 31.7 mg/mL in water[3] |

| XLogP3 | 1.9[1] | -1.5[2] | -0.1[3] |

| Topological Polar Surface Area | 79.5 Ų[1] | 63.3 Ų[2] | 79.5 Ų[3] |

| Appearance | Crystalline solid (predicted) | White crystalline powder[2] | Solid[3] |

Experimental Protocols

Synthesis of N-(2-furoyl)-L-leucine

A common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[5][6][7][8] This involves the acylation of an amino acid with an acid chloride under basic conditions. The following is a generalized protocol for the synthesis of N-(2-furoyl)-L-leucine.

Workflow for the Synthesis of N-(2-furoyl)-L-leucine

Caption: A generalized workflow for the synthesis of N-(2-furoyl)-L-leucine via the Schotten-Baumann reaction.

Detailed Methodology:

-

Dissolution of L-Leucine: Dissolve L-leucine in an aqueous solution of a base, such as sodium hydroxide, in a reaction vessel. The base deprotonates the amino group, making it a more potent nucleophile.

-

Addition of Acylating Agent: Slowly add 2-furoyl chloride, dissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane), to the stirred aqueous solution of L-leucine. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.

-

Reaction: Allow the mixture to stir vigorously for a set period. The reaction occurs at the interface of the two phases. The base in the aqueous phase neutralizes the hydrochloric acid that is formed as a byproduct.

-

Work-up: After the reaction is complete, separate the aqueous and organic layers. Acidify the aqueous layer with a dilute acid, such as hydrochloric acid, to protonate the carboxylate group of the product, causing it to precipitate.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis of amino acids and their derivatives. For N-(2-furoyl)-L-leucine, a reversed-phase HPLC method would be suitable.

Table 2: Example HPLC Method Parameters for Amino Acid Derivative Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM sodium acetate, pH 7.2) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength where the furoyl group absorbs (e.g., ~254 nm). |

| Injection Volume | 10-20 µL |

Mass Spectrometry (MS)

Mass spectrometry can be used for the identification and characterization of N-(2-furoyl)-L-leucine. Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 226.1074.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect signals for the furoyl ring protons, the alpha-proton of the leucine moiety, the beta and gamma protons, and the diastereotopic methyl protons of the isobutyl group.

-

¹³C NMR: Expect signals for the carbonyl carbons of the furoyl and carboxylic acid groups, the carbons of the furan ring, and the carbons of the leucine side chain.

Biological Activity and Signaling Pathways

The biological activity of N-(2-furoyl)-L-leucine has not been extensively studied. However, based on its constituent parts, some potential activities can be inferred.

L-Leucine and the mTOR Signaling Pathway

L-leucine is well-known to be a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9][10] The activation of mTOR by leucine is a key mechanism by which this amino acid promotes muscle protein synthesis.

Hypothesized Mechanism of Action for N-(2-furoyl)-L-leucine

It is plausible that N-(2-furoyl)-L-leucine, after potential enzymatic hydrolysis to release L-leucine, could activate the mTOR pathway. The furoyl group may influence the molecule's cell permeability and metabolic stability, potentially modulating the delivery and availability of L-leucine to its intracellular targets.

Diagram of the L-Leucine Mediated mTORC1 Signaling Pathway

Caption: L-Leucine activates the mTORC1 signaling pathway, leading to increased protein synthesis and cell growth.

Conclusion

N-(2-furoyl)-L-leucine is a compound with potential for further investigation in various scientific fields. While a comprehensive experimental dataset for its properties is still emerging, this guide provides a foundational understanding based on available data and established chemical principles. Further research is warranted to fully elucidate its physical, chemical, and biological characteristics, which may open avenues for its application in drug discovery and development.

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 2. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of furoyl-conjugated amino acids

An In-depth Technical Guide on the Biological Activity of Furoyl-Conjugated Amino Acids

Introduction

Furoyl-conjugated amino acids are a class of hybrid molecules synthesized by covalently linking a furoic acid moiety, typically 2-furoic acid, to an amino acid. This conjugation strategy has emerged as a valuable tool in medicinal chemistry and drug discovery. The furan ring is a privileged scaffold found in numerous biologically active compounds, while amino acids are fundamental biological building blocks.[1][2] Conjugating bioactive molecules with amino acids can enhance pharmacokinetic properties, including absorption, distribution, and target specificity, often by leveraging endogenous amino acid and peptide transport systems.[2][3][4] This approach can also lead to compounds with novel or improved pharmacological activities, reduced toxicity, and better stability compared to the parent molecules.[2][4] This guide provides a detailed overview of the synthesis, biological activities, and mechanisms of action of furoyl-conjugated amino acids, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis and Characterization

The synthesis of furoyl-conjugated amino acids typically involves a straightforward amide bond formation between the carboxylic acid group of 2-furoic acid and the amino group of an amino acid (or its ester derivative).

General Synthetic Workflow

A common and efficient method for this synthesis is the use of coupling agents to facilitate the amidation reaction. The process generally begins with the activation of 2-furoic acid using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield.[5][6] This activated intermediate then reacts with the amino group of an amino acid ester to form the furoyl-amino acid ester conjugate. If the final product with a free carboxylic acid is desired, a subsequent hydrolysis step is performed. The final products are purified and their structures are confirmed using standard analytical techniques like NMR, mass spectrometry, and IR spectroscopy.[5][6][7]

Biological Activities

Furoyl-conjugated amino acids and related furan-based derivatives have demonstrated a wide spectrum of biological activities. The specific activity is often modulated by the nature of the conjugated amino acid side chain.

Anticancer Activity

Several studies have highlighted the potential of furan-based compounds and amino acid conjugates as anticancer agents. These compounds have shown significant cytotoxicity against various cancer cell lines.

Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. For example, certain furan derivatives have been shown to arrest the cell cycle in the G2/M phase and trigger apoptosis via the intrinsic mitochondrial pathway.[8][9] This involves the upregulation of the pro-apoptotic proteins p53 and Bax and the downregulation of the anti-apoptotic protein Bcl-2.[9]

Quantitative Data: The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | Significant Activity | [1] |

| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast Cancer) | 4.06 | [9] |

| Furan-based N-phenyl Triazinone | MCF-7 (Breast Cancer) | 2.96 | [9] |

| 5-FU Amino Acid Ester Derivative (2m) | BEL-7402 (Liver Cancer) | More potent than 5-FU | [5][6] |

Antimicrobial Activity

Furan derivatives have long been recognized for their antimicrobial properties.[10][11] Conjugation with amino acids can enhance this activity, potentially by increasing cell wall penetration or interacting with microbial enzymes. These compounds have shown efficacy against both bacteria and fungi. The lipophilicity conferred by aromatic moieties in the conjugate can also contribute to higher antibacterial activity.[1]

Quantitative Data: Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC) or the size of the inhibition zone in diffusion assays.

| Compound Class | Microorganism | Activity Metric | Result | Reference |

| Carbamothioyl-furan-2-carboxamide (4f) | B. cereus | MIC | 230 µg/mL | [1] |

| Carbamothioyl-furan-2-carboxamide (4a) | S. aureus | MIC | 265 µg/mL | [1] |

| Carbamothioyl-furan-2-carboxamide (4b) | E. coli | MIC | 280 µg/mL | [1] |

| Carbamothioyl-furan-2-carboxamide | Fungal Strains | Inhibition Zone | 9–17 mm | [1] |

| 2-(2-Nitrovinyl) Furan | S. typhimurium, C. albicans | Growth Inhibition | 100% | [10] |

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug development. Furoyl-amino acid conjugates can be designed to fit into the active sites of enzymes, blocking their function. This has been demonstrated for enzymes like tyrosinase and kynurenine 3-monooxygenase.[12][13]

| Compound Class | Target Enzyme | Inhibition | Reference |

| Kojic Acid-Phenylalanine Amide | Tyrosinase | Noncompetitive inhibitor | [12] |

| N-substituted-2-amino-4-phenyl-4-oxobutanoic acids | Kynurenine 3-monooxygenase | Inhibitory activity | [13] |

Experimental Protocols

Reproducibility is critical in scientific research. This section details the methodologies for the synthesis and biological evaluation of furoyl-conjugated amino acids, based on protocols described in the literature.

General Protocol for Synthesis

This protocol is adapted from methods used for synthesizing amino acid ester derivatives via EDC/HOBt coupling.[5][6]

-

Activation: Dissolve 2-furoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

-

Add N-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution.

-

Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

-

Coupling: Add the desired amino acid ester hydrochloride (1.1 eq) and a base such as triethylamine (TEA, 1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with an appropriate solvent (e.g., ethyl acetate), wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure furoyl-amino acid ester.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized furoyl-conjugated amino acids (e.g., ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

General Workflow for Biological Evaluation

The process of discovering and validating a new bioactive compound follows a structured workflow from initial screening to more complex in vivo studies.

Conclusion and Future Outlook

Furoyl-conjugated amino acids represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility and the modular nature of these molecules—allowing for variation in both the furan substitution and the amino acid side chain—provide a robust platform for generating extensive chemical libraries for drug discovery. The demonstrated anticancer and antimicrobial activities, coupled with their potential as specific enzyme inhibitors, underscore their therapeutic potential. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, investigating detailed mechanisms of action, and evaluating the pharmacokinetic and in vivo efficacy of lead compounds. The strategic use of amino acid conjugation not only enhances biological activity but also offers a pathway to improved drug delivery and reduced toxicity, making this an exciting frontier in the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of amino acid ester derivatives containing 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kojic acid-amino acid conjugates as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

Furoyl-leucine's Mechanism of Action in Cellular Models: An In-depth Technical Guide

Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific experimental data on the mechanism of action of Furoyl-leucine in cellular models. Furoyl-leucine is a derivative of the essential amino acid L-leucine. Therefore, this technical guide is based on the well-established mechanism of action of L-leucine, its parent compound. It is critical to note that the furoyl modification may alter the biological activity, potency, and mechanism of action of leucine. The information presented herein should be considered a hypothetical framework for Furoyl-leucine's potential action, grounded in the extensive research on L-leucine. All quantitative data and experimental protocols are derived from studies on L-leucine.

Introduction: The Central Role of Leucine in Cellular Growth

L-leucine, a branched-chain amino acid (BCAA), is a pivotal regulator of protein metabolism, particularly in skeletal muscle.[1][2] Beyond its role as a substrate for protein synthesis, leucine acts as a potent signaling molecule that triggers a cascade of intracellular events to promote muscle protein synthesis and inhibit protein degradation.[3][4] The primary hub for leucine's anabolic signaling is the mechanistic target of rapamycin complex 1 (mTORC1).[5][6] This guide will provide a detailed overview of the known cellular and molecular mechanisms of L-leucine, which may serve as a foundational model for investigating Furoyl-leucine.

The Core Signaling Pathway: mTORC1 Activation

The anabolic effects of leucine are predominantly mediated through the activation of the mTORC1 signaling pathway.[1][5][6] mTORC1 is a master regulator of cell growth, proliferation, and survival.[5] Leucine activates mTORC1 through a complex mechanism that involves its translocation to the lysosomal surface, where it can be activated by Rheb (Ras homolog enriched in brain).[7]

The canonical pathway for leucine-induced mTORC1 activation and subsequent stimulation of protein synthesis is as follows:

-

Upstream Sensing: Leucine enters the cell and is sensed by intracellular proteins, leading to the activation of Rag GTPases.[6]

-

mTORC1 Recruitment: Activated Rag GTPases recruit mTORC1 to the lysosomal surface.[7]

-

mTORC1 Activation: At the lysosome, mTORC1 is activated by Rheb.[7]

-

Downstream Phosphorylation: Activated mTORC1 phosphorylates two key downstream effectors:

-

Ribosomal protein S6 kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode for ribosomal proteins and other components of the translational machinery.[3][8]

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is a critical step in the initiation of cap-dependent translation.[3][9][10]

-

This signaling cascade ultimately leads to an increase in the synthesis of new proteins, contributing to cellular growth and hypertrophy.[1][4]

Signaling Pathway Diagram

Quantitative Data from L-Leucine Cellular Studies

The following tables summarize quantitative data from in vitro studies on L-leucine, demonstrating its dose-dependent effects on key signaling proteins and myotube hypertrophy.

Table 1: Dose-Dependent Effect of L-Leucine on mTORC1 Downstream Targets in Engineered Skeletal Muscle

| L-Leucine Concentration | Phospho-4E-BP1 (Thr37/46) (Arbitrary Units) | Phospho-rpS6 (Ser235/236) (Arbitrary Units) |

| Control | 1.00 ± 0.15 | 0.88 ± 0.12 |

| 1 mM | 1.35 ± 0.20 | 1.25 ± 0.11 |

| 5 mM | 1.80 ± 0.30 | 1.76 ± 0.33 |

| 20 mM | 1.95 ± 0.25 | 1.84 ± 0.24 |

| Data are presented as mean ± SEM. Data are hypothetical and based on trends reported in the literature for illustrative purposes.[11] |

Table 2: Effect of L-Leucine on Myotube Hypertrophy in Engineered Skeletal Muscle

| Treatment | Myotube Width (μm) |

| Control | 13.9 ± 1.4 |

| 1 mM L-Leucine | 16.3 ± 1.2 |

| 5 mM L-Leucine | 17.3 ± 2.3 |

| 20 mM L-Leucine | 17.4 ± 1.8 |

| Data are presented as mean ± SEM. Myotube width was measured after 5 days of supplementation.[11] |

Experimental Protocols for Studying Leucine's Effects

Detailed methodologies are crucial for reproducible research. The following are standard protocols used in cellular models to investigate the effects of compounds like L-leucine on muscle protein synthesis and signaling.

Cell Culture and Treatment

-

Cell Line: C2C12 myoblasts are a common model for skeletal muscle research.

-

Differentiation: Myoblasts are cultured in a high-serum growth medium until confluent, then switched to a low-serum differentiation medium to induce fusion into myotubes.

-

Treatment: Differentiated myotubes are typically serum-starved for a period (e.g., 2-4 hours) to establish a baseline, followed by treatment with various concentrations of L-leucine (or Furoyl-leucine) for a specified duration (e.g., 30-60 minutes for signaling studies, or longer for hypertrophy studies).

Western Blotting for Signaling Protein Phosphorylation

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1).

-

Detection: Membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Protein Synthesis Assay (SUnSET)

-

Principle: Surface sensing of translation (SUnSET) is a non-radioactive method to measure global protein synthesis. It utilizes puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains.

-

Procedure:

-

Following treatment with the compound of interest, cells are incubated with a low concentration of puromycin for a short period (e.g., 30 minutes).

-

Cells are lysed, and protein is extracted and quantified.

-

Puromycin incorporation is detected by Western blotting using an anti-puromycin antibody.

-

The intensity of the puromycin signal across all protein bands is quantified as a measure of the rate of protein synthesis.

-

Experimental Workflow Diagram

Other Potential Mechanisms of Action (Based on L-Leucine)

While the mTORC1 pathway is the most well-characterized, research on L-leucine has suggested other potential mechanisms through which it may exert its effects. These could also be areas of investigation for Furoyl-leucine.

-

Mitochondrial Biogenesis: Leucine has been shown to stimulate mitochondrial biogenesis and function in C2C12 myotubes, potentially through the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK).[7]

-

Insulin Signaling: Leucine can enhance insulin sensitivity and glucose uptake in muscle cells, although it can also stimulate protein synthesis independently of insulin.[7][12]

Conclusion

The mechanism of action of Furoyl-leucine in cellular models remains to be elucidated through direct experimental evidence. However, based on its structural similarity to L-leucine, it is plausible that Furoyl-leucine may act as an anabolic agent by stimulating the mTORC1 signaling pathway, leading to an increase in muscle protein synthesis. The furoyl group may influence the compound's stability, cell permeability, and interaction with protein targets, potentially leading to altered potency or additional biological activities compared to L-leucine.

Future research should focus on directly testing the effects of Furoyl-leucine on the phosphorylation of key mTORC1 signaling components, measuring its impact on protein synthesis rates in myotubes, and comparing its dose-response relationship to that of L-leucine. Such studies are essential to validate the hypothesized mechanism of action and to understand the unique pharmacological profile of this leucine derivative.

References

- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chempoint.com [chempoint.com]

- 10. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 11. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 12. Potential importance of leucine in treatment of obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Furoyl-leucine: A Technical Guide on its Origin, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furoyl-leucine, a synthetic N-acyl derivative of the essential amino acid L-leucine, represents a molecule of interest at the intersection of metabolic regulation and potential therapeutic application. While specific research on Furoyl-leucine is nascent, its constituent parts—the furoyl group and the leucine molecule—suggest a significant biological potential, primarily centered around the well-established role of leucine as a key activator of the mammalian target of rapamycin (mTOR) signaling pathway. This technical guide provides a comprehensive overview of Furoyl-leucine, including its presumed synthetic origin, a detailed plausible experimental protocol for its synthesis, and an in-depth exploration of the biological pathways it is expected to modulate. The guide also presents available quantitative data for related compounds to offer a comparative context and includes detailed experimental methodologies for key assays relevant to its study. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its potential mechanism of action and experimental investigation.

Discovery and Origin

The direct discovery of Furoyl-leucine as a naturally occurring compound has not been documented in publicly available literature. It is presumed to be a synthetic molecule, likely first created in a laboratory setting for research purposes. The synthesis of N-acyl amino acids, the class of compounds to which Furoyl-leucine belongs, is a common practice in medicinal chemistry to modify the properties of amino acids, such as their lipophilicity, bioavailability, and biological activity.[1][2][3] The rationale for synthesizing Furoyl-leucine likely stems from the desire to investigate how the addition of a furoyl group to leucine might alter its well-known effects on cellular signaling, particularly the mTOR pathway.

The synthesis of N-acyl amino acids is a well-established chemical process, and various methods can be employed to achieve the formation of an amide bond between a carboxylic acid (in this case, 2-furoic acid) and the amino group of an amino acid (L-leucine).

Synthesis of Furoyl-leucine

The synthesis of N-(2-furoyl)-L-leucine is typically achieved through the acylation of the amino group of L-leucine with an activated form of 2-furoic acid. A common and effective method involves the use of a coupling agent to facilitate the amide bond formation.

Experimental Protocol: Synthesis of N-(2-furoyl)-L-leucine

This protocol describes a representative method for the synthesis of Furoyl-leucine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

-

L-leucine

-

2-furoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Activation of 2-furoic acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 equivalent), EDC-HCl (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester of 2-furoic acid.

-

Acylation of L-leucine: In a separate flask, dissolve L-leucine (1.1 equivalents) in a minimal amount of saturated aqueous sodium bicarbonate solution to deprotonate the amino group.

-

Coupling Reaction: Slowly add the solution of L-leucine to the activated 2-furoic acid solution. Allow the reaction to stir at room temperature overnight (12-16 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude Furoyl-leucine by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Furoyl-leucine Synthesis

References

Furoyl-leucine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Furoyl-leucine, an N-acyl derivative of the essential amino acid L-leucine, represents a sparsely studied yet potentially valuable molecule for a range of research applications. This technical guide provides a comprehensive overview of Furoyl-leucine, including its chemical properties, a proposed synthesis protocol, and its potential biological activities based on the well-established roles of its constituent moieties: the furoyl group and the leucine molecule. The primary hypothesized mechanism of action is the modulation of the mTORC1 signaling pathway, a critical regulator of cell growth and protein synthesis. This document outlines potential research avenues in muscle physiology, metabolic disorders, and oncology, providing detailed experimental methodologies and conceptual frameworks to facilitate further investigation into this promising compound.

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules formed by the amide linkage of a fatty acid and an amino acid.[1][2] These compounds are involved in various physiological processes and are of growing interest in drug discovery and development. Furoyl-leucine is a specific NAAA where the acyl group is derived from 2-furoic acid and is conjugated to L-leucine. While direct research on Furoyl-leucine is limited, the known biological significance of both the furoyl moiety and L-leucine provides a strong foundation for predicting its potential bioactivities.

L-leucine is an essential branched-chain amino acid renowned for its critical role in stimulating muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[3][4][5] The furoyl group, a heterocyclic aromatic moiety, is present in a variety of bioactive compounds and can influence a molecule's interaction with biological targets, with some derivatives exhibiting antimicrobial and anticancer properties. This guide explores the potential research applications of Furoyl-leucine by extrapolating from the known functions of its components.

Chemical Properties and Synthesis

Furoyl-leucine is a small molecule with the chemical properties summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid | [6] |

| Molecular Formula | C₁₁H₁₅NO₄ | [6][7] |

| Molecular Weight | 225.24 g/mol | [6][7] |

| Synonyms | N-(furan-2-ylcarbonyl)-L-leucine, FUROYL-LEUCINE | [6][7] |

| PubChem CID | 774282 | [6] |

| DrugBank Accession | DB02215 | [7] |

A standard method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[8] This involves the acylation of an amino acid with an acyl chloride in the presence of a base.

Experimental Protocol: Synthesis of Furoyl-leucine

-

Dissolution of L-Leucine: Dissolve L-leucine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq) with stirring at 0-5 °C.

-

Addition of Furoyl Chloride: Slowly add a solution of 2-furoyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) to the aqueous solution of L-leucine, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Acidification: After the reaction is complete, cool the mixture to 0-5 °C and acidify with 1 M hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the Furoyl-leucine product.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield Furoyl-leucine.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Research Applications and Biological Rationale

While specific bioactivity data for Furoyl-leucine is not currently available in the literature, its structure allows for several well-founded hypotheses regarding its potential research applications.

| Potential Research Application | Rationale |

| Modulation of mTORC1 Signaling | L-leucine is a potent activator of the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][5] Furoyl-leucine, as a derivative, may retain this ability and could be used as a tool to study mTORC1 signaling in various cellular contexts. |

| Muscle Protein Synthesis and Atrophy | Given leucine's established role in promoting muscle protein synthesis, Furoyl-leucine could be investigated for its potential to mitigate muscle atrophy in models of sarcopenia, cachexia, and disuse.[9][10] Its modified structure might offer different pharmacokinetic properties compared to free leucine. |

| Cancer Research | The mTOR pathway is frequently dysregulated in cancer, and leucine's role in this context is complex, with both pro-tumorigenic and anti-cancer effects reported.[10] Furoyl-leucine could be screened for its effects on cancer cell proliferation and survival, particularly in cancers with known mTOR pathway mutations. The furoyl moiety itself is present in some compounds with demonstrated anticancer activity. |

| Metabolic Studies and Xenobiotic Metabolism | The in vivo metabolism of furoic acid is known to proceed through the formation of 2-furoyl-CoA, a necessary intermediate for conjugation with amino acids.[11][12] Furoyl-leucine could therefore be a metabolite of furoic acid and could be used as a standard in metabolomic studies or to investigate the pathways of xenobiotic conjugation. |

| Antimicrobial and Antifungal Screening | Various N-acyl amino acids and furan derivatives have demonstrated antimicrobial and antifungal properties.[13] Furoyl-leucine could be included in screening libraries to identify new agents for combating infectious diseases. |

Key Signaling Pathway: mTORC1 Activation

The most probable signaling pathway influenced by Furoyl-leucine is the mTORC1 pathway, based on the known action of leucine. Leucine acts as a critical signal of amino acid sufficiency, leading to the activation of mTORC1 and subsequent phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.

Proposed Experimental Workflow

To investigate the effects of Furoyl-leucine on the mTORC1 signaling pathway, a standard Western blot analysis can be employed.

Experimental Protocol: Western Blot for mTORC1 Pathway Activation

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., C2C12 mouse myoblasts for muscle studies) to 70-80% confluency.

-

Serum-starve the cells for 2-4 hours to reduce baseline mTORC1 activity.

-

Treat the cells with either a vehicle control, a positive control (e.g., 0.5 mM L-leucine), or varying concentrations of Furoyl-leucine for a specified time (e.g., 30-60 minutes).[14][15]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To confirm equal protein loading, strip the membrane and re-probe with antibodies against the total forms of mTOR, S6K1, and 4E-BP1, or a housekeeping protein like GAPDH or β-actin.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

Furoyl-leucine is a compound with significant, albeit underexplored, research potential. Based on the robust scientific literature on L-leucine and the known bioactivities of furoyl-containing molecules, Furoyl-leucine presents a compelling candidate for investigation in the fields of cellular metabolism, muscle physiology, and oncology. Its primary hypothesized target, the mTORC1 signaling pathway, is of immense interest in both basic and translational research. This guide provides the foundational knowledge and methodological frameworks necessary to stimulate and support future research into the biological roles and potential applications of Furoyl-leucine. Further studies are warranted to elucidate its specific mechanisms of action and to validate its potential as a valuable tool for the scientific community.

References

- 1. EP2830438A2 - N-acyl-amino acid derivatives as food flavouring compounds, powder compositions containing them - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. al-edu.com [al-edu.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Furoyl-Leucine | C11H15NO4 | CID 774282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. WO2017153161A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The metabolism of 2-furoic acid by Pseudomanas F2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

Furoyl-Leucine: A Versatile Chiral Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furoyl-leucine, a derivative of the essential amino acid L-leucine, is emerging as a valuable and versatile chiral building block in the field of organic synthesis. This N-acylated amino acid incorporates a furan-2-carbonyl moiety, a heterocyclic scaffold known to be present in numerous biologically active compounds. The unique combination of the chiral leucine backbone and the furoyl group imparts specific physicochemical properties that make it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the realm of medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of furoyl-leucine as a building block. It includes detailed experimental protocols for its derivatization and presents quantitative data in a clear, tabular format to facilitate its use in the laboratory.

Chemical and Physical Properties of Furoyl-Leucine

Furoyl-leucine, systematically named (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid, possesses a combination of functionalities that are amenable to a variety of synthetic transformations. The key structural features include a carboxylic acid, an amide, and a chiral center.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 225.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. Limited solubility in water. | General knowledge |

| Melting Point | Not reported | |

| XLogP3 | 1.9 | --INVALID-LINK-- |

Synthesis of Furoyl-Leucine Derivatives: Amide Bond Formation

The carboxylic acid moiety of furoyl-leucine serves as a handle for the formation of new amide bonds, allowing for its incorporation into larger and more complex molecular architectures, including peptides and peptidomimetics. A common and efficient method for this transformation is the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This methodology has been successfully employed in the synthesis of novel inhibitors of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1).

Experimental Protocol: Synthesis of Methyl (Furan-2-carbonyl)leucinate

This protocol is adapted from the general procedure described for the synthesis of furan- and thiophene-2-carbonyl amino acid derivatives.

Reaction Scheme:

A general reaction scheme for amide coupling.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Furoyl-Leucine | 225.24 |

| Leucine methyl ester hydrochloride | 181.66 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 |

| Triethylamine (TEA) | 101.19 |

| Dimethylformamide (DMF) | 73.09 |

| Ethyl acetate | 88.11 |

| Saturated aqueous sodium bicarbonate | - |

| Brine | - |

| Anhydrous magnesium sulfate | 120.37 |

Procedure:

-

To a solution of furoyl-leucine (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of leucine methyl ester hydrochloride (1.0 eq) and triethylamine (1.2 eq) in DMF to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl (furan-2-carbonyl)leucinate.

Quantitative Data:

| Reactant/Product | Molar Eq. | Yield (%) |

| Furoyl-Leucine | 1.0 | - |

| Leucine methyl ester hydrochloride | 1.0 | - |

| EDC | 1.2 | - |

| HOBt | 1.2 | - |

| TEA | 1.2 | - |

| Methyl (Furan-2-carbonyl)leucinate | - | Typically >70% |

Characterization Data (Hypothetical - based on similar compounds):

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (dd, J = 1.8, 0.8 Hz, 1H), 7.15 (dd, J = 3.5, 0.8 Hz, 1H), 6.85 (d, J = 8.5 Hz, 1H), 6.50 (dd, J = 3.5, 1.8 Hz, 1H), 4.85 (m, 1H), 3.75 (s, 3H), 1.80-1.60 (m, 3H), 0.95 (d, J = 6.5 Hz, 3H), 0.93 (d, J = 6.5 Hz, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 173.5, 158.5, 147.0, 144.5, 115.0, 112.0, 52.5, 51.0, 41.5, 25.0, 23.0, 22.0. |

| Mass Spectrometry (ESI+) | m/z calculated for C₁₂H₁₉NO₄ [M+H]⁺: 242.13, found: 242.15. |

Potential Applications in Organic Synthesis

The structural features of furoyl-leucine open up possibilities for its use in various synthetic strategies beyond simple amide coupling.

Esterification Reactions

The carboxylic acid functionality can be readily converted to a variety of esters through standard esterification protocols, such as Fischer esterification or by reaction with alkyl halides in the presence of a base. These ester derivatives can serve as valuable intermediates in further synthetic transformations or as final target molecules with modified pharmacokinetic properties.

In Silico Modeling of Furoyl-leucine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoyl-leucine is a derivative of the essential amino acid Leucine, characterized by the presence of a furoyl group attached to the leucine's alpha-amino group. While the biological activities of Furoyl-leucine are not extensively characterized, its structural similarity to Leucine suggests potential interactions with cellular pathways regulated by amino acids. Leucine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

A potential, albeit currently unconfirmed, target for Furoyl-leucine is the Disintegrin and metalloproteinase domain-containing protein 28 (ADAM28). ADAM28 is a membrane-anchored protein with proteolytic activity implicated in various physiological and pathological processes, including cancer progression.[1] This technical guide outlines a comprehensive in silico workflow to investigate the potential interactions between Furoyl-leucine and ADAM28, from initial protein structure modeling to detailed interaction analysis and proposed experimental validation.

In Silico Modeling Workflow

The following workflow describes a systematic approach to model the interaction between Furoyl-leucine and its potential target, ADAM28.

Homology Modeling of ADAM28

As of the last update, an experimentally determined 3D structure of human ADAM28 is not available in the Protein Data Bank (PDB). Therefore, a homology model must be generated.

Experimental Protocol: Homology Modeling

-

Sequence Retrieval: Obtain the full-length amino acid sequence of human ADAM28 from the UniProt database (Accession number: Q9UKQ2).[2]

-

Template Identification: Perform a BLASTp (Protein Basic Local Alignment Search Tool) search against the PDB database to identify suitable templates with the highest sequence identity and coverage.[3] The catalytic domain of other ADAM family members, such as ADAM10 or ADAM17, are likely to be appropriate templates.

-

Model Building: Utilize homology modeling software such as SWISS-MODEL or Modeller to generate a 3D model of the ADAM28 catalytic domain based on the chosen template(s).

-

Model Quality Assessment: Evaluate the quality of the generated model using tools like Ramachandran plot analysis (to assess the stereochemical quality of the protein backbone), and scoring functions such as DOPE (Discrete Optimized Protein Energy) score.

Molecular Docking of Furoyl-leucine to ADAM28

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: Obtain the 3D structure of Furoyl-leucine from a chemical database like PubChem (CID: 774282).[4] Perform energy minimization of the ligand using a suitable force field (e.g., Universal Force Field - UFF).

-

Protein Preparation: Prepare the homology model of ADAM28 by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be predicted based on the location of the catalytic zinc ion and the active site residues of the template structure.

-

Docking Simulation: Use molecular docking software like AutoDock Vina to perform the docking of Furoyl-leucine into the defined binding pocket of ADAM28.

-

Analysis of Results: Analyze the docking results to identify the most favorable binding poses based on the predicted binding affinity (e.g., kcal/mol). Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations can be used to assess the stability of the Furoyl-leucine-ADAM28 complex and to refine the binding mode.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the docked Furoyl-leucine-ADAM28 complex in a simulation box with a suitable water model (e.g., TIP3P) and neutralize the system with counter-ions.

-

Simulation: Perform a molecular dynamics simulation for a sufficient duration (e.g., 100 ns) using software like GROMACS or AMBER.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. Analyze the persistence of key protein-ligand interactions over time.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery.

Methodology: ADMET Prediction

Utilize web-based tools such as SwissADME or pkCSM to predict the pharmacokinetic and toxicological properties of Furoyl-leucine.[5][6] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict various parameters.[7]

Table 1: Predicted ADMET Properties of Furoyl-leucine (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Distribution | ||

| VDss (log L/kg) | -0.5 | Low volume of distribution, suggesting confinement to the bloodstream. |

| Fraction Unbound | 0.2 | High plasma protein binding. |

| Metabolism | ||

| CYP2D6 inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP2D6. |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate. |

| Toxicity | ||

| AMES Toxicity | No | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Potential Signaling Pathways

Given Leucine's well-established role in activating the mTOR pathway, it is plausible that Furoyl-leucine could modulate similar signaling cascades. Furthermore, ADAM28 has been shown to influence the PI3K/Akt/mTOR pathway.[1]

Experimental Validation

The in silico predictions should be validated through a series of in vitro experiments.

ADAM28 Activity Assay

This assay will determine if Furoyl-leucine directly inhibits the enzymatic activity of ADAM28.

Experimental Protocol: In Vitro ADAM28 Cleavage of IGFBP-3

-

Reagents: Recombinant human ADAM28, recombinant human Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3), Furoyl-leucine, and a known ADAM28 inhibitor (e.g., KB-R7785) as a positive control.

-

Reaction Setup: In a microplate, incubate recombinant ADAM28 with varying concentrations of Furoyl-leucine or the positive control inhibitor for 30 minutes at 37°C.

-

Substrate Addition: Add recombinant IGFBP-3 to each well and incubate for 2-4 hours at 37°C.

-

Analysis: Analyze the cleavage of IGFBP-3 by SDS-PAGE and Western blot using an anti-IGFBP-3 antibody. A reduction in the intensity of the full-length IGFBP-3 band and the appearance of cleavage products will indicate ADAM28 activity. The inhibitory effect of Furoyl-leucine will be quantified by densitometry.

Table 2: Hypothetical Results of ADAM28 Activity Assay

| Compound | Concentration (µM) | % IGFBP-3 Cleavage |

| Vehicle (DMSO) | - | 100 |

| Furoyl-leucine | 1 | 85 |

| 10 | 52 | |

| 50 | 25 | |

| KB-R7785 | 10 | 15 |

Cell Proliferation Assay

This assay will assess the effect of Furoyl-leucine on the proliferation of cells that overexpress ADAM28.

Experimental Protocol: Cell Proliferation Assay

-

Cell Culture: Culture a cell line known to express high levels of ADAM28 (e.g., a prostate cancer cell line like DU145) in appropriate media.[8]

-

siRNA Transfection (Optional): To confirm the role of ADAM28, perform a transient knockdown of the ADAM28 gene using specific small interfering RNAs (siRNAs).

-

Treatment: Treat the cells with varying concentrations of Furoyl-leucine for 24, 48, and 72 hours.

-

Proliferation Measurement: Measure cell proliferation using a standard method such as the MTT assay or by direct cell counting.

-

Analysis: Compare the proliferation rates of Furoyl-leucine-treated cells to vehicle-treated controls and to cells with ADAM28 knockdown.

Table 3: Hypothetical Results of Cell Proliferation Assay (72h)

| Cell Line | Treatment | Concentration (µM) | % Proliferation (relative to control) |

| DU145 (Wild-type) | Vehicle | - | 100 |

| Furoyl-leucine | 10 | 78 | |

| Furoyl-leucine | 50 | 45 | |

| DU145 (ADAM28 siRNA) | Vehicle | - | 65 |

| Furoyl-leucine | 50 | 62 |

Western Blot Analysis of Signaling Pathways

This experiment will investigate whether Furoyl-leucine modulates the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Treat ADAM28-expressing cells with Furoyl-leucine for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-S6K1, total S6K1).[5][9]

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of Furoyl-leucine's interactions with its potential target, ADAM28. The proposed workflow, combining homology modeling, molecular docking, molecular dynamics, and ADMET prediction, offers a robust computational approach to generate initial hypotheses about the binding affinity, mechanism of action, and drug-like properties of Furoyl-leucine. The outlined experimental validation protocols are essential for confirming the in silico findings and for elucidating the biological consequences of the Furoyl-leucine-ADAM28 interaction. This integrated approach will be invaluable for researchers and drug development professionals in assessing the therapeutic potential of Furoyl-leucine.

References

- 1. Research progress on ADAM28 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Blast Protein [cgl.ucsf.edu]

- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Finding A Suitable Template For Homology Modeling [biostars.org]

- 8. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 9. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

Furoyl-leucine and its Role in Metabolic Pathways: A Technical Guide

Abstract